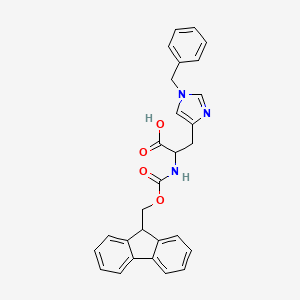

Fmoc-D-His(Bzl)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Fmoc-D-His(Bzl)-OH” is a type of Fmoc-protected amino acid used in peptide synthesis . The Fmoc group is a protective group used in the synthesis of peptides, which can be removed under mild basic conditions .

Synthesis Analysis

“this compound” is used in peptide synthesis, particularly in the production of research-grade peptides . It is known for its consistency and purity, making it an invaluable tool for drug discovery and biomedical research .Chemical Reactions Analysis

“this compound” is used in Fmoc solid-phase peptide synthesis . In this process, the Fmoc group is removed under mild basic conditions, allowing the next amino acid in the sequence to be added .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are crucial for its role in peptide synthesis. It should be stored at a temperature of 2-8°C .作用机制

Target of Action

Fmoc-D-His(Bzl)-OH, also known as Fmoc-D-Histidine(Bzl)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. It is used to introduce the D-Histidine residue into the peptide chain during the synthesis process .

Mode of Action

This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group of this compound is removed, allowing the D-Histidine residue to be incorporated into the growing peptide chain . The Bzl (benzyl) group serves as a protecting group for the imidazole ring of the histidine residue, preventing unwanted side reactions during the synthesis process .

Biochemical Pathways

The incorporation of the D-Histidine residue by this compound can affect various biochemical pathways, depending on the specific peptide being synthesized. For instance, it has been used in the synthesis of a 21mer peptide related to myelin oligodendrocyte glycoprotein (35-55) . The specific effects on biochemical pathways would therefore depend on the role of the synthesized peptide in biological systems.

Result of Action

The result of this compound’s action is the successful incorporation of the D-Histidine residue into the peptide chain . This can influence the properties of the peptide, including its stability, activity, and interactions with other molecules. The specific molecular and cellular effects would depend on the function of the synthesized peptide in biological systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Fmoc SPPS can be affected by the choice of solvent, temperature, and the presence of other reagents . Furthermore, the stability of this compound can be affected by storage conditions, with recommended storage temperatures being below +30°C .

安全和危害

生化分析

Biochemical Properties

Fmoc-D-His(Bzl)-OH interacts with various enzymes, proteins, and other biomolecules. Its self-assembly features are eminent, showing distinct potential for applications . The nature of these interactions is largely due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

属性

IUPAC Name |

3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBCBZPTQNYCPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84030-19-3 |

Source

|

| Record name | 1-Benzyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003170846 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B6319393.png)